(2R)-4-chlorobutan-2-aminehydrochloride

Description

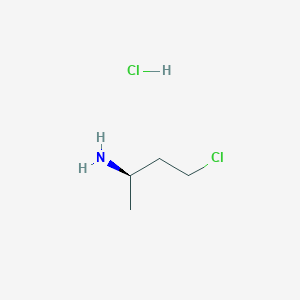

(2R)-4-Chlorobutan-2-amine hydrochloride is a chiral amine derivative characterized by a chlorine substituent at the fourth carbon of a butan-2-amine backbone, with the hydrochloride salt enhancing its stability and solubility. The compound’s molecular formula is C₄H₁₁Cl₂N, and its molecular weight is 144.04 g/mol .

Properties

IUPAC Name |

(2R)-4-chlorobutan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10ClN.ClH/c1-4(6)2-3-5;/h4H,2-3,6H2,1H3;1H/t4-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEMAWNQGWHZAID-PGMHMLKASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCl)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCl)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-4-chlorobutan-2-aminehydrochloride typically involves the following steps:

Starting Material: The synthesis begins with ®-2-aminobutan-1-ol.

Chlorination: The hydroxyl group of ®-2-aminobutan-1-ol is converted to a chlorine atom using thionyl chloride (SOCl₂) under reflux conditions.

Formation of Hydrochloride Salt: The resulting (2R)-4-chlorobutan-2-amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(2R)-4-chlorobutan-2-aminehydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions or amines.

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form (2R)-4-chlorobutan-2-amine.

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Major Products

Substitution: Formation of (2R)-4-hydroxybutan-2-amine.

Oxidation: Formation of (2R)-4-chlorobutan-2-imine or (2R)-4-chlorobutan-2-nitrile.

Reduction: Formation of (2R)-4-chlorobutan-2-amine.

Scientific Research Applications

(2R)-4-chlorobutan-2-aminehydrochloride has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting neurological disorders.

Biological Studies: It is used to study the effects of chiral amines on biological systems.

Industrial Applications: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2R)-4-chlorobutan-2-aminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the amine group play crucial roles in binding to these targets, leading to various biological effects. The compound may modulate neurotransmitter levels or inhibit specific enzymes, thereby exerting its effects.

Comparison with Similar Compounds

Key Properties (from ):

- CAS No.: 2044872-44-6

- Storage: Not specified (typically stored at 2–8°C for chiral amines).

- Hazard Statements: Not available in the provided source.

Comparison with Similar Compounds

This section compares (2R)-4-chlorobutan-2-amine hydrochloride with structurally related compounds, focusing on physicochemical properties, reactivity, and biological relevance.

Enantiomeric Pair: (2S)-4-Chlorobutan-2-amine Hydrochloride

- Structural Relationship : The (2S) enantiomer shares identical molecular formula and weight but differs in spatial configuration.

- Physicochemical Properties :

- Boiling point, solubility, and melting point are expected to match the (2R) form due to identical functional groups.

- Key Difference : Optical rotation ([α]ᴅ) will have equal magnitude but opposite direction.

- Biological Activity : Enantiomers often exhibit divergent bioactivity. For example, the (2R) form may bind more selectively to certain receptors (e.g., adrenergic or serotonin receptors) compared to the (2S) form, though specific data is absent in the provided evidence .

Non-Chlorinated Analog: Butan-2-amine Hydrochloride

- Structural Relationship : Lacks the chlorine substituent at the fourth carbon.

- Physicochemical Comparison: Property (2R)-4-Chlorobutan-2-amine HCl Butan-2-amine HCl Molecular Weight 144.04 g/mol 109.59 g/mol Boiling Point Not available ~120–130°C Solubility in Water High (due to HCl salt) High Reactivity: The chlorine in (2R)-4-chlorobutan-2-amine increases electrophilicity, making it more reactive in nucleophilic substitution (e.g., SN2 reactions) compared to the non-chlorinated analog.

Positional Isomer: 3-Chlorobutan-2-amine Hydrochloride

- Structural Relationship : Chlorine at the third carbon instead of the fourth.

- Impact on Properties :

- Boiling Point : Likely higher than (2R)-4-chloro due to increased molecular symmetry.

- Biological Activity : Positional isomers can exhibit distinct pharmacokinetics. For instance, 3-chloro derivatives may show reduced blood-brain barrier penetration compared to 4-chloro analogs.

Data Tables

Table 1: Physicochemical Comparison

Research Findings and Gaps

- Stereochemical Impact: The (2R) configuration likely enhances target selectivity, as seen in other chiral amines (e.g., (R)-salbutamol) .

- Chlorine Position : Fourth-carbon chlorination may improve lipid solubility compared to third-carbon analogs, influencing tissue distribution.

- Data Limitations : Key parameters like melting point, toxicity, and detailed metabolic pathways are absent in the provided source. Further experimental studies are recommended.

Biological Activity

(2R)-4-Chlorobutan-2-amine hydrochloride, with the chemical formula C4H11Cl2N, is a compound of interest due to its potential biological activities. This article provides an overview of its synthesis, biological effects, safety profile, and relevant research findings.

- Molecular Weight : 130.06 g/mol

- CAS Number : 76223739

- Chemical Structure : The compound features a chiral center at the second carbon, which influences its biological interactions.

Synthesis

The synthesis of (2R)-4-chlorobutan-2-amine hydrochloride typically involves the chlorination of butan-2-amine followed by hydrolysis to yield the hydrochloride salt. Various synthetic routes have been explored, emphasizing the importance of chirality in its biological activity.

Pharmacological Effects

Research indicates that (2R)-4-chlorobutan-2-amine hydrochloride exhibits several pharmacological effects:

- Neurotransmitter Modulation : The compound has been shown to influence neurotransmitter systems, particularly in enhancing dopamine and norepinephrine levels, which may have implications for mood regulation and cognitive function .

- Antimicrobial Properties : Preliminary studies suggest that it possesses antimicrobial activity against specific bacterial strains, making it a candidate for further exploration in antibiotic development .

- Potential as a Therapeutic Agent : Due to its structural similarity to known therapeutic agents, it has been investigated for potential applications in treating neurological disorders and infections .

Toxicity and Safety

While the compound shows promise in various applications, toxicity studies are crucial. Data indicates that high doses can lead to adverse effects on liver and kidney functions, which necessitates careful dosage regulation in potential therapeutic uses .

Case Study 1: Neuropharmacological Evaluation

A study conducted on animal models assessed the effects of (2R)-4-chlorobutan-2-amine hydrochloride on anxiety and depression-like behaviors. Results demonstrated a significant reduction in anxiety levels compared to control groups, indicating its potential as an anxiolytic agent.

Case Study 2: Antimicrobial Testing

In vitro testing against Staphylococcus aureus revealed that (2R)-4-chlorobutan-2-amine hydrochloride inhibited bacterial growth at concentrations as low as 50 µg/mL. This suggests a promising role in developing new antimicrobial therapies.

Research Findings Summary

| Study Focus | Findings | Implications |

|---|---|---|

| Neurotransmitter Modulation | Increases dopamine and norepinephrine | Potential treatment for mood disorders |

| Antimicrobial Activity | Effective against Staphylococcus aureus | Candidate for new antibiotics |

| Toxicity Assessment | High doses affect liver and kidney | Need for careful dosage management |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.